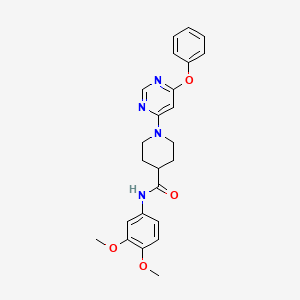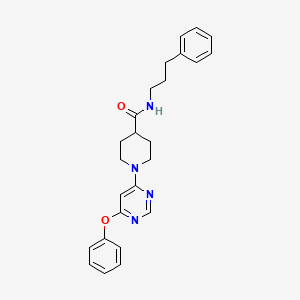![molecular formula C24H26N4O2 B6584850 N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251590-64-3](/img/structure/B6584850.png)
N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, often referred to as NPMPC, is a small molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound with a molecular weight of 330.4 g/mol and a melting point of 136-137 °C. NPMPC has been used in the synthesis of a variety of compounds, and has been studied for its potential use in drug development and other biochemical and physiological effects.
科学研究应用
NPMPC has been used in a variety of scientific research applications. It has been studied for its potential use in drug development, as it has been shown to have a wide range of biological activities. In addition, it has been studied for its potential use in the synthesis of other compounds, such as peptides and nucleosides. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridine and pyrimidine derivatives.
作用机制
The mechanism of action of NPMPC is not fully understood. However, it is believed to interact with a variety of cellular targets, such as protein kinases, G-protein coupled receptors, and ion channels. In addition, it has been shown to modulate the activity of several enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
NPMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cell lines. In addition, it has been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory, anti-angiogenic, and anti-oxidant effects.
实验室实验的优点和局限性
The use of NPMPC in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized using a variety of methods. In addition, it has a wide range of biological activities, making it useful for a variety of research applications. However, it also has some limitations, such as its instability in aqueous solutions and its potential to form toxic metabolites.
未来方向
There are a number of potential future directions for the use of NPMPC. These include its use in the development of new drugs and the synthesis of new compounds. In addition, it could be studied further to understand its mechanism of action and its potential to interact with other cellular targets. It could also be studied further to understand its potential to modulate the activity of enzymes and to understand its biochemical and physiological effects. Finally, it could be studied further to understand its potential to form toxic metabolites and its potential to be used in the synthesis of peptides and nucleosides.
合成方法
NPMPC can be synthesized using several different methods. One of the most common methods involves the reaction of 4-methylpiperidine-4-carboxylic acid with 2-methylphenylmagnesium bromide. This reaction is carried out in the presence of a base, such as pyridine, and yields NPMPC as the primary product. Other methods include the reaction of 2-methylphenylmagnesium bromide with 4-methylpiperidine-4-carboxylic acid in the presence of a base, such as sodium hydroxide, and the reaction of 2-methylphenylmagnesium bromide with 4-methylpiperidine-4-carboxylic acid in the presence of a base, such as potassium carbonate.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-7-5-6-8-20(18)16-25-24(29)19-11-13-28(14-12-19)22-15-23(27-17-26-22)30-21-9-3-2-4-10-21/h2-10,15,17,19H,11-14,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGPYVLNMSNQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-chloro-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B6584769.png)
![2-[(5-chloro-1-{[(2-chloro-4-fluorophenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B6584772.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584775.png)
![N-[(3,4-dimethylphenyl)methyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584780.png)
![N-(4-fluorophenyl)-2-{[6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6584785.png)
![N-ethyl-1-(6-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)-1H-imidazole-4-carboxamide](/img/structure/B6584790.png)
![4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B6584801.png)
![N-(3-chloro-4-methylphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584819.png)

![N-[(4-methoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584830.png)
![N-[(furan-2-yl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584833.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584863.png)
![methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B6584879.png)